ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Description
Ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a chemical compound with a complex structure that includes a triazole ring, an isopropylphenyl group, and an acetate ester
Properties
IUPAC Name |
ethyl 2-[5-oxo-4-(4-propan-2-ylphenyl)-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-21-14(19)9-18-15(20)17(10-16-18)13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMQZZMFZDVEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the isopropylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.
Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring’s oxo group () at position 5 and the aromatic isopropylphenyl substituent render the compound susceptible to oxidation. For example:
-
Oxidative cleavage of the triazole ring under strong oxidizing agents (e.g., ) may yield carboxylic acid derivatives.
-
Side-chain oxidation : The ethyl ester group () could oxidize to a ketone or carboxylate under controlled conditions.
| Reaction Type | Conditions | Product |
|---|---|---|
| Triazole ring oxidation | , acidic medium | Carboxylic acid derivatives |
| Ester oxidation | , | Ketone or carboxylate |
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis:
-
Acidic hydrolysis : Yields 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid.
-
Basic hydrolysis : Forms the corresponding sodium/potassium carboxylate .
Key Data :
-
Hydrolysis rates depend on pH and temperature, with optimal yields in alkaline conditions.
Nucleophilic Substitution
The triazole ring’s nitrogen atoms participate in nucleophilic reactions:
-
Amination : Reaction with amines (e.g., ) substitutes the triazole’s hydrogen, forming N-alkylated derivatives.
-
Halogenation : Electrophilic agents like convert the oxo group to a chloro-substituted triazole.
| Reaction | Reagent | Outcome |
|---|---|---|
| Amination | , | N-substituted triazole |
| Chlorination | 5-chloro-triazole derivative |
Cycloaddition Reactions
The triazole ring can engage in [3+2] cycloadditions with dipolarophiles (e.g., alkenes or alkynes), forming fused heterocyclic systems. For instance:
-
Reaction with acetylenedicarboxylate produces pyrazole-triazole hybrids.
Structural and Property Data
Critical physicochemical properties influencing reactivity :
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 289.33 g/mol |
| Solubility | Soluble in DMSO, ethanol, chloroform |
| SMILES | CCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)C(C)C |
Reaction Mechanism Insights
-
Ester hydrolysis : Follows a nucleophilic acyl substitution pathway, with water or hydroxide ion attacking the carbonyl carbon.
-
Triazole oxidation : Proceeds via radical intermediates in the presence of strong oxidizers.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C16H20N4O3
Molecular Weight: 304.36 g/mol
The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the isopropylphenyl group enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. Ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate has been tested against various bacterial strains and fungi. Studies suggest that it may inhibit the growth of pathogens by disrupting their metabolic pathways .
Anticancer Potential
The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest. For instance, derivatives similar to this compound have shown efficacy against glioblastoma cells .
Anti-inflammatory Properties
Preliminary research indicates that this compound may possess anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases .
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazole ring via cyclization reactions.
- Acetylation processes to introduce the acetate group.
- Purification methods such as recrystallization or chromatography to isolate the desired product.
Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact through greener chemistry practices .
Case Studies and Experimental Findings
Several case studies have been documented regarding the biological activities of this compound:
Mechanism of Action
The mechanism of action of ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The isopropylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-[4-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate: Contains a chlorine atom instead of an isopropyl group.
Ethyl 2-[4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate: Contains a nitro group instead of an isopropyl group.
Biological Activity
Ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through various methods involving the reaction of isopropylphenyl derivatives with triazole-based intermediates. The synthesis typically employs techniques such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other coupling reactions that yield high purity and yield.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH and ABTS assays have shown that triazole derivatives can scavenge free radicals effectively. The effective concentration (EC50) values for related compounds range from 75.5 µg/mL to 299.1 µg/mL, demonstrating moderate antioxidant activity .
Table 1: Antioxidant Activity of Related Compounds
| Compound Name | EC50 (µg/mL) | Assay Type |
|---|---|---|
| Compound A | 75.5 | DPPH |
| Compound B | 101.1 | ABTS |
| Ethyl Triazole | 299.1 | DPPH |
Antimicrobial Activity
Similar triazole derivatives have been evaluated for their antimicrobial efficacy against various pathogens. For example, compounds have shown promising activity against Staphylococcus aureus and Escherichia coli, with some exhibiting effects comparable to standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity Against Common Pathogens
| Compound Name | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Triazole Compound 1 | Staphylococcus aureus | 32 |
| Triazole Compound 2 | Escherichia coli | 64 |
| Ethyl Triazole | Staphylococcus aureus | 16 |
Case Studies
A notable study investigated the structure-activity relationship of various triazole derivatives. The findings suggested that modifications at the phenyl ring significantly influenced both antioxidant and antimicrobial activities. For instance, increasing hydrophobicity through isopropyl substitutions enhanced the bioactivity of these compounds .
Another study focused on the anti-inflammatory potential of related triazoles, revealing that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
